Zopolrestat

Content Navigation

CAS Number

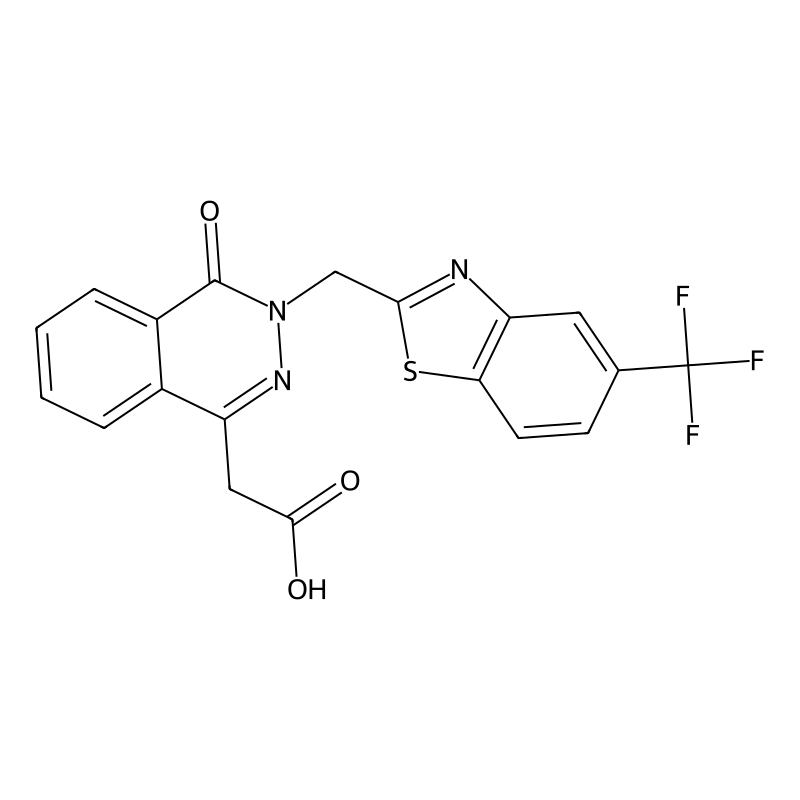

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Zopolrestat (CAS: 110703-94-1) is a highly potent, orally active, non-competitive aldose reductase inhibitor (ARI) belonging to the carboxylic acid class of phthalazine derivatives . Originally developed to target the polyol pathway in diabetic complications, it serves as a critical high-affinity benchmark in chemoinformatics, structural biology, and pharmacology [1]. Procurement-relevant properties include its low-nanomolar binding affinity, high lipophilicity facilitating excellent tissue penetration, and its ability to induce a distinct conformational change in the ALR2 enzyme [REFS-1, REFS-3]. These attributes make Zopolrestat a superior reference standard for evaluating next-generation aldo-keto reductase inhibitors.

References

- [2] Wilson, D. K., et al. 'Refined 1.8 A structure of human aldose reductase complexed with the potent inhibitor zopolrestat.' Proceedings of the National Academy of Sciences 90.20 (1993): 9847-9851.

- [3] Danzig, M. R., et al. 'Pharmacokinetics of the Aldose Reductase Inhibitor, Zopolrestat, in Humans.' The Journal of Clinical Pharmacology 34.7 (1994): 760-766.

Substituting Zopolrestat with other commercially available ARIs, such as Epalrestat or Sorbinil, fundamentally alters assay kinetics, structural binding modes, and in vivo dosing requirements [REFS-1, REFS-2]. For instance, while Epalrestat is a common clinical standard, it possesses a very short elimination half-life (~2 hours), making it unsuitable for long-term in vivo models that require sustained target engagement without frequent redosing [2]. Furthermore, structurally distinct ARIs like the hydantoin-derivative Sorbinil do not induce the same hinge-flap conformational changes or access the deep hydrophobic 'specificity pocket' of the ALR2 active site [REFS-1, REFS-3]. Consequently, using generic in-class substitutes will compromise the reproducibility of structural docking models and pharmacokinetic baselines.

References

- [1] Urquhart, B. L., et al. 'A specificity pocket inferred from the crystal structures of the complexes of aldose reductase with the pharmaceutically important inhibitors tolrestat and sorbinil.' Structure 5.5 (1997): 601-612.

- [2] Ramirez, M. A., et al. 'Epalrestat: An Aldose Reductase Inhibitor for the Treatment of Diabetic Neuropathy.' Pharmacotherapy 28.5 (2008): 646-655.

- [3] Wilson, D. K., et al. 'Refined 1.8 A structure of human aldose reductase complexed with the potent inhibitor zopolrestat.' Proceedings of the National Academy of Sciences 90.20 (1993): 9847-9851.

In Vivo Workflow Fit: Sustained Tissue Accumulation vs. Rapid Elimination

In chronic in vivo models, dosing frequency is a critical workflow constraint. Zopolrestat exhibits a mean steady-state half-life of 30.3 hours in humans and 8-10 hours in rat target tissues (nerve, kidney, lens)[REFS-1, REFS-2]. In contrast, the widely used clinical comparator Epalrestat suffers from rapid biodistribution and an elimination half-life of merely 2 hours [3]. This >15-fold difference in systemic retention means Zopolrestat provides stable, sustained target engagement without the high-frequency redosing protocols required by Epalrestat.

| Evidence Dimension | Elimination half-life and sustained tissue exposure |

| Target Compound Data | 30.3 hours (human plasma); 8-10 hours (rat tissues) |

| Comparator Or Baseline | Epalrestat: ≤2 hours |

| Quantified Difference | >15-fold longer half-life for Zopolrestat |

| Conditions | In vivo pharmacokinetic profiling (plasma and tissue distribution) |

Eliminates the need for high-frequency dosing in chronic in vivo models, reducing animal handling stress and ensuring consistent target engagement.

Assay Sensitivity: Low-Nanomolar ALR2 Inhibition Potency

For biochemical screening and cellular assays, minimizing the required inhibitor concentration is essential to prevent off-target effects and solvent (DMSO) toxicity. Zopolrestat is a highly potent ALR2 inhibitor with an IC50 of 3.1 nM . When benchmarked against other standard ARIs, Zopolrestat is approximately 70-fold more potent than Epalrestat (IC50 ~227 nM) [1] and over 1,000-fold more potent than Sorbinil (IC50 ~4.6 µM). This exceptional potency establishes Zopolrestat as the preferred positive control for high-sensitivity aldo-keto reductase assays.

| Evidence Dimension | ALR2 Enzymatic Inhibition (IC50) |

| Target Compound Data | 3.1 nM |

| Comparator Or Baseline | Epalrestat (~227 nM); Sorbinil (~4.6 µM) |

| Quantified Difference | ~70x more potent than Epalrestat; ~1,480x more potent than Sorbinil |

| Conditions | In vitro enzymatic reduction assay (human/rat ALR2) |

Enables the use of significantly lower compound concentrations in cellular assays, minimizing off-target toxicity and solvent-induced artifacts.

Structural Biology Benchmark: Specificity Pocket Engagement

The utility of an ARI in structural biology depends on its ability to stabilize distinct enzyme conformations. Zopolrestat fits snugly into the ALR2 active site, inducing a hinge-flap motion that opens a deep hydrophobic 'specificity pocket' and forms 110 contacts with 15 residues[1]. In head-to-head crystallographic comparisons, the hydantoin-derivative Sorbinil binds primarily to the hydrophilic active site without opening this same specificity pocket [2]. Consequently, Zopolrestat is the definitive co-crystallization ligand for modeling non-competitive, specificity-pocket-binding novel inhibitors.

| Evidence Dimension | Active site contact formation and conformational change |

| Target Compound Data | Induces hinge-flap motion, opens specificity pocket (110 contacts) |

| Comparator Or Baseline | Sorbinil: Binds hydrophilic region, fails to open specificity pocket |

| Quantified Difference | Distinct access to hydrophobic specificity pocket vs hydrophilic-only binding |

| Conditions | X-ray crystallography of ALR2 holoenzyme complexes |

Crucial for computational chemists needing a validated reference ligand that stabilizes the open-specificity-pocket conformation of ALR2.

Chronic In Vivo Models of Diabetic Complications

Due to its extended half-life and superior tissue accumulation (e.g., in the lens and sciatic nerve), Zopolrestat is the optimal positive control for long-term in vivo studies of diabetic neuropathy and nephropathy, outperforming short-acting alternatives like Epalrestat[1].

Structural Biology and Rational Drug Design

Zopolrestat is the definitive co-crystallization benchmark for stabilizing the 'open' conformation of the ALR2 specificity pocket. It provides a reliable structural baseline for in silico docking and the development of next-generation, non-competitive aldo-keto reductase inhibitors [2].

High-Throughput Screening (HTS) Baseline for AKR Inhibitors

With its low-nanomolar potency, Zopolrestat serves as a high-affinity reference standard in biochemical assays, allowing researchers to accurately calibrate assay sensitivity and evaluate the relative potency of novel compound libraries .

References

- [1] Danzig, M. R., et al. 'Pharmacokinetics of the Aldose Reductase Inhibitor, Zopolrestat, in Humans.' The Journal of Clinical Pharmacology 34.7 (1994): 760-766.

- [2] Wilson, D. K., et al. 'Refined 1.8 A structure of human aldose reductase complexed with the potent inhibitor zopolrestat.' Proceedings of the National Academy of Sciences 90.20 (1993): 9847-9851.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.1.1.-]

AKR1B1 [HSA:231] [KO:K00011]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

Characterization of novel kainic acid analogs as inhibitors of select microglial functions

Morgan A Alford, Zhenlin Tian, Frederic Menard, Andis KlegerisPMID: 30790558 DOI: 10.1016/j.ejphar.2019.02.025

Abstract

Alzheimer's disease (AD) is characterized by abnormal accumulation of extracellular amyloid beta protein (Aβ) plaques and intracellular neurofibrillary tangles, as well as by a state of chronic inflammation in the central nervous system (CNS). Adverse activation of microglia, the brain immune cells, is believed to contribute to AD pathology including excessive neuronal death. Thus, normalizing immune functions of microglia could slow neurodegeneration, and identification of novel compounds capable of modifying microglial functions is an important goal. Since kainic acid (KA) has been shown to modulate microglial morphology and immune functions, we synthesized six new KA analogs (KAAs) and tested their effects on select microglial functions by using three different cell types as microglia models. Four of the KAAs at low micromolar concentrations inhibited secretion of cytotoxins, monocyte chemoattractant protein (MCP)-1, reactive oxygen species and nitric oxide (NO) by immune-stimulated microglia-like cells. We hypothesize that the effects of the novel KAAs on microglia-like cells are not mediated by KA receptors since their biological activity was distinct from that of KA in all assays performed. A structural similarity search identified aldose reductase (AR) as a potential target for the novel KAAs. This hypothesis was supported by use of AR inhibitor zopolrestat, which abolished the inhibitory effects of two KAAs on microglial secretion of NO. Since the newly developed KAAs inhibited pro-inflammatory and cytotoxic functions of microglia, they should be further investigated for their potential beneficial effect on neuroinflammation and neurodegeneration in AD animal models.Inhibition of aldose reductase ameliorates alcoholic liver disease by activating AMPK and modulating oxidative stress and inflammatory cytokines

Changxuan Shi, Yuanfang Wang, Jing Gao, Si Chen, Xiangqian Zhao, Chengchao Cai, Chang Guo, Longxin QiuPMID: 28677809 DOI: 10.3892/mmr.2017.6895

Abstract

Aldose reductase (AR) expression is elevated in the livers of patients with alcoholic liver diseases. However, the role of AR in the development of alcoholic liver diseases remains unclear. The aim of the present study was to determine the effect of AR inhibition on ethanol‑induced hepatosteatosis in vivo and in vitro, and to identify possible underlying molecular mechanisms. Alcoholic fatty livers were induced in C57BL/6 mice by feeding the mice with Lieber‑DeCarli liquid diets. The expression of AR protein was elevated in the liver tissue of C57BL/6 mice fed with an ethanol diet and in mouse AML12 liver cells exposed to ethanol. In addition to the elevation in AR, hepatic steatosis was observed in ethanol diet‑fed mice, and this ethanol‑induced steatosis was significantly attenuated by inhibiting AR activity with a specific inhibitor, zopolrestat. The suppressive effect of AR inhibition was associated with decreased levels of hepatic lipoperoxides, decreased protein expression of hepatic cytochrome P450 2E1 (CYP2E1), increased phosphorylation of 5'‑AMP‑activated protein kinase (AMPK) and decreased mRNA expression of tumor necrosis factor‑α (TNF‑α). Treatment with the AR inhibitor attenuated the level of lipid accumulation and oxidative stress, activated AMPK, and suppressed the mRNA expression of TNF‑α, interleukin‑6 and transforming growth factor‑β1 in ethanol‑treated AML12 cells. The results of the present study demonstrated that inhibition of AR ameliorated alcoholic liver disease in vivo and in vitro, in part by activating AMPK, decreasing CYP2E1‑mediated oxidative stress and ameliorating the expression of pro‑inflammatory cytokines.Aldose reductase inhibitors attenuate β-amyloid-induced TNF-α production in microlgia via ROS-PKC-mediated NF-κB and MAPK pathways

Xiao-Min Song, Qian Yu, Xin Dong, Hyun Ok Yang, Ke-Wu Zeng, Jun Li, Peng-Fei TuPMID: 28623716 DOI: 10.1016/j.intimp.2017.06.005

Abstract

Microglia-mediated neuroinflammation is a key risk factor to the development of Alzheimer' disease (AD). Aldose reductase (AR) has been found to be widely involved in inflammation-related diseases; however, whether aldose reductase inhibitors (ARIs) could be used to treat neuroinflammation is rarely reported. This study aims to evaluate the anti-neuroinflammatory effects of two major ARIs of Sorbinil (Sor) and Zopolrestat (Zol) in β-amyloid protein (Aβ)-induced microglia (BV-2). We find that Sor and Zol significantly inhibit TNF-α, IL-1β, IL-6 production from microglia in response to Aβ stimulation. Mechanism study showed that Sor and Zol decreased the production of intracellular ROS which resulted in an effective inhibition on the phosphorylation of several protein kinase C (PKC) isoforms including PKCα/β, δ, ζ/λ and mu. Moreover, Sor and Zol inactivated PCK-associated IKKβ-IκB-NF-κB and mitogen-activated protein kinase (JNK, p38, ERK) inflammation pathways. In summary, our findings suggest that Sor and Zol could inhibit Aβ-induced neuroinflammation by regulating ROS/PKC-dependent NF-κB and MAPK signaling pathways, indicating that ARIs could be promising agents for treating inflammation-related neurodegenerative diseases such as AD.Inhibition of aldose reductase ameliorates ethanol‑induced steatosis in HepG2 cells

Longxin Qiu, Chengchao Cai, Xiangqian Zhao, Yan Fang, Weibiao Tang, Chang GuoPMID: 28447762 DOI: 10.3892/mmr.2017.6313

Abstract

Aldose reductase (AR) expression is increased in liver tissue of patients with ethanol‑induced liver disease. However, the exact role of AR in the development of ethanol‑induced liver disease has yet to be elucidated. The present study aimed to determine the effect of an AR inhibitor on ethanol‑induced steatosis in HepG2 cells and to identify possible underlying molecular mechanisms. Steatosis was induced in HepG2 cells by stimulating cells with 100 mM absolute ethanol for 48 h. Oil Red O staining was used to detect the lipid droplet accumulation in cells. Western blot analyses were used to determine protein expression levels and reverse transcription‑quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that AR protein expression was elevated in HepG2 cells stimulated with ethanol. HepG2 cells exhibited marked improvement of ethanol‑induced lipid accumulation following treatment with the AR inhibitor zopolrestat. Phosphorylation levels of 5' adenosine monophosphate‑activated protein kinase (AMPK) were markedly higher, whereas the mRNA expression levels of sterol‑regulatory element‑binding protein (SREBP)‑1c and fatty acid synthase (FAS) were significantly lower in zopolrestat‑treated and ethanol‑stimulated HepG2 cells compared with in untreated ethanol‑stimulated HepG2 cells. In addition, zopolrestat inhibited the ethanol‑induced expression of tumor necrosis factor (TNF)‑α. These results suggested that zopolrestat attenuated ethanol‑induced steatosis by activating AMPK and subsequently inhibiting the expression of SREBP‑1c and FAS, and by suppressing the expression of TNF‑α in HepG2 cells.Ferulic acid, a natural polyphenol, alleviates insulin resistance and hypertension in fructose fed rats: Effect on endothelial-dependent relaxation

Hany El-Bassossy, Dina Badawy, Thikryat Neamatallah, Ahmed FahmyPMID: 27287418 DOI: 10.1016/j.cbi.2016.06.013

Abstract

Ferulic acid (FER) is a polyphenolic compound contained in various types of fruits. It has a substantial therapeutic effect inhibitory activity against aldose reductase (AR) inhibition. In this study, we examined the effect of FER on fructose-fed rats in comparison to a standard AR inhibitor, zopolrestat (ZOP). We determined the protective role of FER against metabolic syndrome by examining serum insulin/Glucose levels, triglycerides (TGs), cholesterol and advanced glycation end product (AGE) in rats supplied with 10% fructose drinking water. In addition, blood pressure, vascular reactivity of isolated thoracic aortas and acetylcholine-induced NO were all evaluated to estimate the cardiovascular complications of metabolic syndrome (MetS) associated with fructose feeding. Animals were randomly divided into four groups: control, (+10% fructose, Fru), zopolrestat-treated fructose fed (Fru-zop) and ferulic acid-treated fructose fed rats (Fru-Fer). After 12 weeks of FER treatment, we found significant reduction in both hyperinsulinemia and elevated diastolic blood pressure associated with fructose-fed to levels comparable to those achieved with ZOP. Both FER and ZOP significantly augmented the impaired relaxation associated with fructose-fed, whereas neither showed any significant effect on the developed vasoconstriction. Isolated aortas from fructose-fed rats incubated with either FER or ZOP, reinstated normal relaxation response to acetylcholine (ACh). Furthermore, isolated aortas showed attenuated nitric oxide (NO) production following the addition of (ACh), while both FER and ZOP restored normal induction of NO. Taken together, the current study shows that, FER alleviated insulin resistance and hypertension associated with metabolic syndrome compared to the standard AR inhibitor (ZOP). This potential protective effect is at least mediated by restoring endothelial relaxation.Inhibition of aldose reductase ameliorates diet-induced nonalcoholic steatohepatitis in mice via modulating the phosphorylation of hepatic peroxisome proliferator-activated receptor α

Tong Chen, Duanyu Shi, Jinfeng Chen, Yanxue Yang, Mengguang Qiu, Wei Wang, Longxin QiuPMID: 25333350 DOI: 10.3892/mmr.2014.2713

Abstract

Aldose reductase (AR) is involved in the pathogenesis of nonalcoholic steatohepatitis. This study aimed to determine the mechanism by which AR affects the development of murine diet-induced nonalcoholic steatohepatitis. Steatohepatitis was induced in C57BL/6 mice by administration of a methionine-choline-deficient (MCD) diet, a commonly used nutrition-induced model of steatohepatitis. Hematoxylin and eosin staining was used for histological analyses. Western blot analyses were used to determine protein expression levels and quantitative polymerase chain reaction was used to analyze mRNA expression levels. The results showed that the AR protein expression level was significantly higher in C57BL/6 mice fed the MCD diet than in mice fed the control diet. Diet-induced hepatic steatosis and necroinflammation were attenuated in the MCD diet-fed mice treated with the AR inhibitor, zopolrestat. The ameliorating effect of AR inhibition on steatohepatitis was associated with decreased levels of serum alanine aminotransferase and hepatic lipoperoxides, reduced expression of phosphorylated peroxisome proliferator-activated receptor (PPAR)α and increased mRNA expression of acyl coenzyme A oxidase. These data indicated that induction of hepatic AR expression in mice with steatohepatitis resulted in the phosphorylation of PPARα and suppression of PPARα activity. Inhibition of AR decreased lipid accumulation and inflammation in the liver, at least in part through the modulation of PPARα phosphorylation and PPARα transcriptional activity.Zopolrestat Induced Suicidal Death of Human Erythrocytes

Ghada Bouguerra, Rosi Bissinger, Salem Abbès, Florian LangPMID: 26512879 DOI: 10.1159/000438521

Abstract

The aldose reductase inhibitor zopolrestat has been shown to either decrease or increase apoptosis, the suicidal death of nucleated cells. Erythrocytes may similarly enter suicidal death or eryptosis, which is characterized by cell shrinkage and cell membrane scrambling with phosphatidylserine translocation to the erythrocyte surface. Triggers of eryptosis include oxidative stress, Ca2+ entry with increase of cytosolic Ca2+ activity ([Ca2+]i), and ceramide formation. The present study explored, whether and how zopolrestat induces eryptosis.Phosphatidylserine exposure at the cell surface was estimated from annexin V binding, cell volume from forward scatter, oxidative stress from DCFDA dependent fluorescence, [Ca2+]i from Fluo3-fluorescence, and ceramide abundance utilizing specific antibodies.

A 48 hours exposure of human erythrocytes to zopolrestat (≥ 150 µg/ml) significantly increased the percentage of annexin-V-binding cells, significantly decreased forward scatter (≥ 125 µg/ml), significantly increased Fluo3-fluorescence (200 µg/ml), significantly increased ceramide abundance (150 µg/ml), but did not significantly modify DCFDA fluorescence. The effect of zopolrestat on annexin-V-binding was significantly blunted, but not abolished by removal of extracellular Ca2+.

Exposure of human erythrocytes to zopolrestat triggers cell shrinkage and cell membrane scrambling, an effect in part due to Ca2+ entry and ceramide.

The detrimental effects of acute hyperglycemia on myocardial glucose uptake

Danzil Joseph, Charlene Kimar, Burger Symington, Robyn Milne, M Faadiel EssopPMID: 24747137 DOI: 10.1016/j.lfs.2014.04.009

Abstract

Although acute hyperglycemic (AHG) episodes are linked to lower glucose uptake, underlying mechanisms remain unclear. We hypothesized that AHG triggers reactive oxygen species (ROS) production and increases non-oxidative glucose pathway (NOGP) activation, i.e. stimulation of advanced glycation end products (AGE), polyol pathway (PP), hexosamine biosynthetic pathway (HBP), PKC; thereby decreasing cardiac glucose uptake.H9c2 cardiomyoblasts were exposed to 25 mM glucose for 24h vs. 5.5mM controls ± modulating agents during the last hour of glucose exposure: a) antioxidant #1 for mitochondrial ROS (250 μM 4-OHCA), b) antioxidant #2 for NADPH oxidase-generated ROS (100 μM DPI), c) NOGP inhibitors - 100 μM aminoguanidine (AGE), 5 μM chelerythrine (PKC); 40 μM DON (HBP); and 10 μM zopolrestat (PP). ROS levels (mitochondrial, intracellular) and glucose uptake were evaluated by flow cytometry.

AHG elevated ROS, activated NOGPs and blunted glucose uptake. Transketolase activity (pentose phosphate pathway [PPP] marker) did not change. Respective 4-OHCA and DPI treatment blunted ROS production, diminished NOGP activation and normalized glucose uptake. NOGP inhibitory studies identified PKCβII as a key downstream player in lowering insulin-mediated glucose uptake. When we employed an agent (benfotiamine) known to shunt flux away from NOGPs (into PPP), it decreased ROS generation and NOGP activation, and restored glucose uptake under AHG conditions.

This study demonstrates that AHG elicits maladaptive events that function in tandem to reduce glucose uptake, and that antioxidant treatment and/or attenuation of NOGP activation (PKC, polyol pathway) may limit the onset of insulin resistance.

Inhibitor selectivity between aldo-keto reductase superfamily members AKR1B10 and AKR1B1: role of Trp112 (Trp111)

Liping Zhang, Hong Zhang, Yining Zhao, Zhe Li, Shangke Chen, Jing Zhai, Yunyun Chen, Wei Xie, Zhong Wang, Qing Li, Xuehua Zheng, Xiaopeng HuPMID: 24100137 DOI: 10.1016/j.febslet.2013.09.031

Abstract

The antineoplastic target aldo-keto reductase family member 1B10 (AKR1B10) and the critical polyol pathway enzyme aldose reductase (AKR1B1) share high structural similarity. Crystal structures reported here reveal a surprising Trp112 native conformation stabilized by a specific Gln114-centered hydrogen bond network in the AKR1B10 holoenzyme, and suggest that AKR1B1 inhibitors could retain their binding affinities toward AKR1B10 by inducing Trp112 flip to result in an "AKR1B1-like" active site in AKR1B10, while selective AKR1B10 inhibitors can take advantage of the broader active site of AKR1B10 provided by the native Trp112 side-chain orientation.Zopolrestat as a human glyoxalase I inhibitor and its structural basis

Jing Zhai, Hong Zhang, Ligping Zhang, Yining Zhao, Sangke Chen, Yunyun Chen, Xinyu Peng, Qing Li, Minggui Yuan, Xiaopeng HuPMID: 23857942 DOI: 10.1002/cmdc.201300243

Abstract

Explore Compound Types

CH3-CClF2

C2H3ClF2